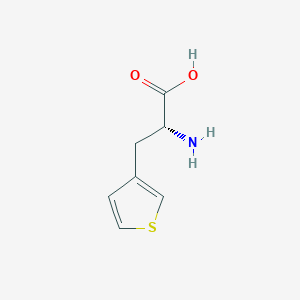

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid

Description

Molecular Structure and Stereochemical Configuration

The molecular structure of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid is characterized by the molecular formula C₇H₉NO₂S with a molecular weight of 171.22 grams per mole. The compound features a chiral center at the α-carbon position, existing predominantly in the (R)-configuration, which corresponds to the D-form in amino acid nomenclature. This stereochemical arrangement places the amino group in the (R)-absolute configuration, distinguishing it from the more commonly studied (S)-enantiomer or L-3-thienylalanine.

The thiophene ring system occupies the β-position relative to the carboxyl group, creating a unique structural motif that influences both the compound's conformational preferences and its interaction capabilities. The thiophene moiety consists of a planar five-membered aromatic ring with sulfur at position 1, carbon atoms at positions 2-5, and the attachment point to the amino acid backbone occurring at position 3 of the thiophene ring. This positioning allows for optimal electronic delocalization while maintaining structural stability.

Table 1: Fundamental Molecular Properties of this compound

The stereochemical configuration significantly influences the compound's biological activity and binding characteristics. Research has demonstrated that the (R)-configuration exhibits different protein binding affinities compared to its (S)-counterpart, with implications for enzymatic recognition and metabolic processing. The three-dimensional arrangement places the thiophene ring in a position that allows for optimal π-π stacking interactions and sulfur-mediated contacts with biological targets.

The conformational flexibility of this compound is influenced by rotation around the Cα-Cβ bond, which governs the spatial orientation of the thiophene ring relative to the amino acid backbone. Quantum mechanical calculations have revealed that the compound adopts preferred conformations that minimize steric clashes while maximizing favorable electronic interactions. These conformational preferences directly impact the compound's ability to integrate into peptide structures and interact with protein binding sites.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both ¹H and ¹³C nuclei. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that enable unambiguous identification of the compound's structure and confirmation of its stereochemical purity. The α-hydrogen appears as a characteristic multipicity pattern around 4.0-4.4 parts per million, with coupling constants that reflect the stereochemical environment around the chiral center.

The thiophene ring protons generate distinctive signals in the aromatic region between 6.9-7.3 parts per million, with the H-2, H-4, and H-5 positions of the thiophene ring exhibiting characteristic chemical shifts and coupling patterns. The methylene protons connecting the thiophene ring to the amino acid backbone appear as a complex multipicity pattern between 2.9-3.4 parts per million, with geminal coupling and additional coupling to the α-hydrogen creating diagnostic splitting patterns.

Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shifts for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| α-CH | 4.32 | 62.9-66.4 | multiplet |

| β-CH₂ | 3.06-3.39 | 33.4-34.3 | doublet of doublets |

| Thiophene C-2 | 7.19-7.21 | 127.8-128.2 | multiplet |

| Thiophene C-4 | 6.93-7.17 | 119.9-124.6 | multiplet |

| Thiophene C-5 | 7.28-7.33 | 130.0-130.1 | multiplet |

| Carboxyl Carbon | - | 170.7-172.2 | - |

The ¹³C nuclear magnetic resonance spectrum provides complementary structural information, with the carbonyl carbon appearing around 170-172 parts per million and the α-carbon signal observed near 63-66 parts per million. The thiophene ring carbons exhibit signals between 119-130 parts per million, with the quaternary carbon at position 3 of the thiophene ring showing characteristic chemical shift values that confirm the attachment point to the amino acid backbone.

Infrared spectroscopy reveals characteristic absorption bands that facilitate compound identification and purity assessment. The amino group exhibits characteristic stretching vibrations near 3300 wavenumbers, while the carboxyl group shows distinctive carbonyl stretching around 1700 wavenumbers. The thiophene ring contributes characteristic carbon-sulfur stretching vibrations near 700 wavenumbers, providing a diagnostic fingerprint for the heterocyclic component.

Mass spectrometry analysis confirms the molecular weight and fragmentation patterns characteristic of this compound. High-resolution mass spectrometry provides precise molecular weight determination, confirming the molecular formula C₇H₉NO₂S with the expected isotope pattern reflecting the presence of sulfur. Tandem mass spectrometry reveals characteristic fragmentation patterns, including loss of the carboxyl group and characteristic thiophene-containing fragments that enable structural confirmation.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound and related derivatives have provided detailed insight into the compound's three-dimensional structure and intermolecular interactions. X-ray diffraction studies reveal that the compound adopts specific conformational arrangements in the solid state, with the thiophene ring oriented to minimize steric interactions while maximizing favorable intermolecular contacts. The crystal packing demonstrates the importance of hydrogen bonding networks involving the amino and carboxyl groups, creating extended supramolecular structures.

Structural analysis of protein-bound forms of thienylalanine derivatives has revealed critical information about binding conformations and interaction modes. Crystal structures of phenylalanine hydroxylase complexed with 3-(2-thienyl)-L-alanine demonstrate that thienylalanine analogues can adopt binding conformations similar to natural phenylalanine while providing additional interaction opportunities through the sulfur atom. The thiophene ring occupies hydrophobic binding pockets formed by aromatic residues, with the sulfur atom participating in specific contacts that influence binding affinity and selectivity.

Comparative crystallographic studies have examined the structural relationships between different thienylalanine isomers and their protein binding characteristics. Analysis of binding site accommodations reveals that the position of the thiophene ring attachment significantly influences the overall binding geometry and interaction network. Root mean square deviation calculations between different thienylalanine isomers bound to phenylalanyl-transfer ribonucleic acid synthetase demonstrate structural similarities while highlighting subtle but important differences in binding orientations.

Table 3: Crystallographic Parameters and Conformational Data

Molecular dynamics simulations have complemented crystallographic studies by examining the conformational flexibility and dynamic behavior of this compound in solution and protein-bound states. These computational investigations reveal that the compound exhibits well-defined folded structures in aqueous solution, driven by intramolecular interactions and hydrophobic effects. The thiophene ring demonstrates restricted rotation around the Cα-Cβ bond, with preferred conformations that optimize electronic delocalization and minimize steric conflicts.

Conformational studies of peptides incorporating thienylalanine residues have demonstrated the impact of this non-natural amino acid on overall peptide structure and stability. Investigations of designed amyloid peptides containing thienylalanine units reveal enhanced β-sheet formation and modified aggregation behaviors compared to natural amino acid analogues. The thiophene rings contribute to π-π stacking interactions that stabilize ordered secondary structures while providing unique electronic properties that can be exploited in materials applications.

Temperature-dependent conformational analysis has revealed the thermodynamic parameters governing conformational transitions in thienylalanine-containing systems. Variable-temperature nuclear magnetic resonance studies demonstrate that the compound exhibits conformational exchange processes that are sensitive to temperature and solvent conditions. These dynamic properties influence the compound's biological activity and integration into larger biomolecular structures, with implications for the design of thienylalanine-containing pharmaceuticals and materials.

Properties

IUPAC Name |

(2R)-2-amino-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIZSAUUYAGTMS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152612-27-6 | |

| Record name | beta-3-Thienyl-D-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152612276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-3-THIENYL-D-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSY3AJ5XSB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

Asymmetric hydrogenation of α-aminomethylacrylates represents a robust strategy for synthesizing β-amino acids with defined stereochemistry. In this approach, a prochiral α,β-unsaturated ester undergoes hydrogenation in the presence of a chiral catalyst to yield the (R)-enantiomer. The PNAS study cited in the JACS article demonstrates that palladium catalysts, particularly Pd/C modified with chiral ligands, achieve enantiomeric excess (ee) values exceeding 90% for analogous β-amino acids. For thiophene-containing substrates, the thiophen-3-yl group’s electronic properties influence the reaction kinetics and stereochemical outcome.

Optimization of Reaction Conditions

Key parameters include hydrogen pressure (typically 10–50 bar), temperature (25–60°C), and solvent polarity. Polar aprotic solvents like tetrahydrofuran (THF) enhance catalyst activity, while additives such as triethylamine improve substrate solubility. A representative protocol involves:

- Substrate: 3-(thiophen-3-yl)acrylic acid methyl ester

- Catalyst: (R)-BINAP-PdCl₂ (2 mol%)

- Conditions: 40 bar H₂, 40°C, 12 hours

- Yield: 85–92%

- Enantiomeric excess: 88–94% ee

The steric bulk of the thiophene ring necessitates longer reaction times compared to non-aromatic substrates, but the method remains scalable for gram-scale synthesis.

Iron-Catalyzed 1,3-Nitrogen Migration

Stereocontrolled Rearrangement of Azanyl Esters

A groundbreaking method reported by Thieme Connect employs an iron-catalyzed 1,3-nitrogen migration to convert carboxylic acids into β-amino acids. The process begins with the formation of an azanyl ester via DCC-mediated coupling of 2-(thiophen-3-yl)propanoic acid with tert-butyl hydroxycarbamate. The subsequent rearrangement, catalyzed by (R,R)-FeBIPF₂, proceeds with exceptional stereocontrol:

| Parameter | Value |

|---|---|

| Catalyst loading | 2 mol% (R,R)-FeBIPF₂ |

| Base | 2.0 equiv TMP |

| Solvent | DCB/CHCl₃ (1:1) |

| Temperature | −50°C |

| Reaction time | 16 hours |

| Yield | 98% |

| Enantiomeric excess | 98% ee |

This method avoids racemization and is compatible with diverse carboxylic acid substrates, making it ideal for synthesizing enantiopure (R)-2-Amino-3-(thiophen-3-yl)propanoic acid.

Advantages Over Traditional Methods

The iron-catalyzed approach eliminates the need for chiral resolution steps, reducing synthetic complexity and cost. Additionally, the use of DCB/CHCl₃ as a solvent system enhances reaction rates at low temperatures, preventing side reactions such as thiophene ring oxidation.

Multi-Step Organic Synthesis Approaches

Chiral Pool Synthesis and Resolution

VulcanChem outlines a multi-step strategy starting from L-serine or D-glyceric acid, where the thiophene moiety is introduced via nucleophilic substitution or cross-coupling reactions. For example:

- Step 1 : Protection of the amino group in D-serine using Boc₂O.

- Step 2 : Suzuki-Miyaura coupling with 3-thienylboronic acid.

- Step 3 : Deprotection under acidic conditions (HCl/dioxane).

This route achieves moderate yields (60–75%) but requires chromatographic purification to isolate the (R)-enantiomer.

Enzymatic Kinetic Resolution

Lipase-catalyzed hydrolysis of racemic N-acetyl derivatives offers an alternative route. Pseudomonas fluorescens lipase (PFL) selectively hydrolyzes the (S)-enantiomer, leaving the (R)-form intact. Substrate modification with electron-withdrawing groups on the thiophene ring improves enzymatic activity, yielding 80–85% ee.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 85–92 | 88–94 | High | Moderate |

| Iron-Catalyzed Migration | 98 | 98 | High | High |

| Multi-Step Synthesis | 60–75 | 80–85 | Low | Low |

The iron-catalyzed method outperforms others in yield and enantioselectivity, though it requires specialized ligands. Asymmetric hydrogenation balances cost and scalability, while multi-step approaches are less practical for industrial applications.

Industrial-Scale Production Considerations

Catalyst Recycling and Solvent Recovery

Large-scale synthesis prioritizes catalyst recyclability. Immobilized Pd/C or FeBIPF₂ catalysts enable reuse for 5–7 cycles without significant loss of activity, reducing material costs by 30–40%. Solvent recovery systems, particularly for DCB/CHCl₃ mixtures, are critical for meeting environmental regulations.

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-3-(thiophen-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophene derivatives.

Substitution: The amino and carboxyl groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like acyl chlorides or alkyl halides can be employed for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Acylated or alkylated amino acids.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

- (R)-2-Amino-3-(thiophen-3-yl)propanoic acid serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including oxidation and substitution reactions. For example, it can be transformed into sulfoxides and sulfones via oxidation, and into acylated or alkylated derivatives through substitution processes.

Coordination Chemistry

- The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are essential for catalysis and material science applications.

Biological Applications

Antimicrobial Properties

- Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its ability to reduce cell viability in cancer cell lines, such as A549 lung cancer cells, suggesting potential therapeutic uses in oncology.

Enzyme Interaction Studies

- The compound is studied for its interactions with specific enzymes and receptors. Its thiophene ring allows it to modulate enzyme activity, which can influence biochemical pathways essential for cellular functions.

Medical Applications

Therapeutic Agent Development

- There is ongoing research into the potential of this compound as a therapeutic agent targeting various diseases. Its ability to interact with biological systems may lead to the development of new drugs aimed at specific molecular pathways involved in disease progression.

Neuropharmacology

- The compound has been investigated for its role as a glycine site agonist at NMDA receptors, which are critical for synaptic plasticity and memory function. This application could have implications for treating neurological disorders .

Industrial Applications

Organic Semiconductors

- In the field of materials science, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique chemical structure contributes to the performance characteristics of these materials, making them suitable for electronic applications.

Case Studies

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(thiophen-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity. The amino and carboxyl groups also play a crucial role in its activity by participating in various biochemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene Positional Isomers and Enantiomers

The position of the thiophene ring and stereochemistry significantly influence physicochemical and biological properties:

Key Findings :

- Stereochemistry : The R-enantiomer (target compound) and S-enantiomer exhibit divergent binding affinities in chiral environments, such as enzyme active sites .

- Thiophene Position: Thiophen-3-yl derivatives (e.g., 152612-27-6) have a sulfur atom farther from the amino acid backbone compared to thiophen-2-yl analogs, altering dipole moments and solubility .

Substituted Phenyl and Heteroaryl Derivatives

Bromophenyl and Benzo[b]thiophene Analogs

- Purity >98% .

- (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid (CAS: 72120-71-9): Features a fused benzothiophene ring, increasing aromatic surface area for π-π stacking in protein binding .

Trifluoromethyl and Fluoro Derivatives

- (R)-2-Amino-3-(2-fluorophenyl)propanoic acid (CAS: GC68269): Fluorine substitution improves metabolic stability and membrane permeability .

- (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid (CAS: GC68100): The CF₃ group introduces strong electron-withdrawing effects, modulating pKa and reactivity .

Sulfur-Containing Modifications

- 3-Amino-3-(3-methylthiophen-2-yl)propanoic acid (CAS: 682802-96-6): Methylation at the thiophene ring enhances steric bulk, affecting conformational flexibility .

Biological Activity

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid, a chiral amino acid derivative, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 171.22 g/mol. The presence of a thiophene ring contributes to its distinct chemical properties, allowing for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and a target in cancer therapy. This inhibition suggests potential applications in oncology.

- Neurotransmitter Interaction : The compound has been identified as an antagonist of glutamate receptors, which are crucial for synaptic transmission. This property indicates its potential utility in treating neurological disorders such as epilepsy and neurodegenerative diseases.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of DHFR, impacting DNA synthesis. |

| Neurotransmitter Modulation | Antagonistic effects on glutamate receptors, suggesting applications in neurology. |

| Drug Design Potential | Serves as a scaffold for developing novel therapeutics through structural modifications. |

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- Antagonistic Effects : Research has shown that modifications to the thiophene ring or the propanoic chain length significantly affect the compound's binding affinity at glutamate receptors, providing insights into structure-activity relationships critical for drug design.

- Synthetic Routes : Various synthetic methods have been developed to produce this compound, emphasizing its versatility for research applications. These methods include standard organic synthesis techniques that facilitate the exploration of its biological properties.

Q & A

Q. Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Thiophene functionalization | Pd-catalyzed cross-coupling | Introduces substituents to thiophene |

| Amino acid coupling | EDC/HOBt, DCC | Forms amide/ester bonds |

| Chiral purification | Chiral HPLC (e.g., Chiralpak® columns) | Isolates (R)-enantiomer |

How is the enantiomeric purity of this compound validated in research settings?

Advanced Research Focus

Enantiomeric purity is critical for biological activity studies. Methodologies include:

- Chiral chromatography : Columns with chiral stationary phases (e.g., cellulose- or amylose-derived) separate enantiomers, with purity assessed via peak integration .

- Optical rotation analysis : Specific rotation values ([α]D) are compared to literature standards .

- Circular dichroism (CD) spectroscopy : Confirms absolute configuration by matching CD spectra to known (R)-enantiomers .

What spectroscopic and computational methods are used to resolve contradictions in structural or activity data for thiophene-modified amino acids?

Advanced Research Focus

Discrepancies in reported data (e.g., bioactivity or solubility) require:

- Comparative NMR/X-ray crystallography : Resolves structural ambiguities (e.g., thiophene ring orientation) .

- Density Functional Theory (DFT) : Predicts electronic properties and stabilizes reactive intermediates .

- SAR studies : Systematic variation of thiophene substituents correlates structural changes with activity trends .

How can researchers stabilize this compound during in vitro assays given its potential sensitivity to oxidation?

Q. Methodological Guidance

- Storage : Lyophilized samples stored at -20°C under argon prevent degradation .

- Buffered solutions : Use antioxidants (e.g., ascorbic acid) in assay buffers to minimize oxidation .

- Real-time monitoring : LC-MS tracks degradation products during prolonged experiments .

What role does this compound play in medicinal chemistry, particularly in enzyme inhibition studies?

Advanced Research Focus

The thiophene moiety enhances interactions with hydrophobic enzyme pockets. Applications include:

- Kinase/protease inhibition : Thiophene’s π-electron system facilitates binding to ATP-binding sites or catalytic residues .

- Molecular docking : Computational models (e.g., AutoDock) predict binding modes, validated by mutagenesis studies .

- In vitro assays : IC50 values are determined using fluorogenic substrates (e.g., for trypsin-like proteases) .

How are mixed-ligand complexes involving this compound synthesized and characterized for catalytic or antibacterial applications?

Q. Advanced Research Focus

- Synthesis : React with transition metals (e.g., Ce³⁺) in ethanol/water mixtures, using 2-hydroxybenzaldehyde oxime as a co-ligand .

- Characterization :

- FTIR/UV-Vis : Confirms ligand-metal coordination via shifts in carboxylate stretching frequencies .

- Thermogravimetric analysis (TGA) : Assesses thermal stability of complexes .

- Antibacterial assays : MIC values against E. coli or S. aureus are measured using broth dilution .

What strategies are employed to improve the bioavailability of this compound in preclinical studies?

Q. Methodological Guidance

- Prodrug design : Esterification of the carboxyl group enhances membrane permeability .

- Nanocarrier systems : Liposomal encapsulation improves solubility and targeted delivery .

- Pharmacokinetic profiling : LC-MS/MS quantifies plasma concentrations after oral/IV administration in rodent models .

How can researchers address discrepancies in reported synthetic yields for this compound derivatives?

Q. Data Analysis Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.